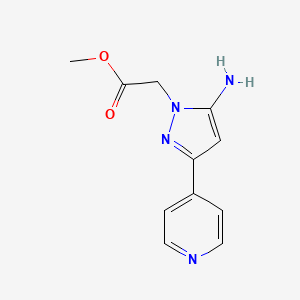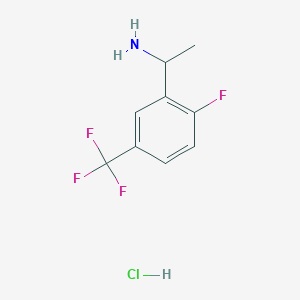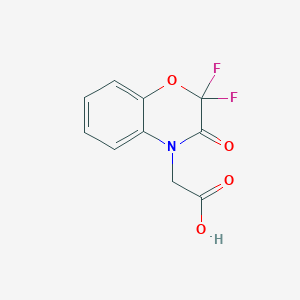
4-(ピリジン-4-イル)-1H-1,2,3-トリアゾール-5-カルボン酸
概要
説明
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of both pyridine and triazole rings in its structure allows for diverse chemical reactivity and biological activity.
科学的研究の応用
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In industrial applications, the compound can be used as a catalyst or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Pyridine derivatives
are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Triazole derivatives
, on the other hand, are also known for their diverse biological activities. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne to form the triazole ring. The specific synthetic route may vary, but a common method involves the following steps:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Functionalization: The resulting triazole can be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
類似化合物との比較
Similar Compounds
4-(pyridin-4-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group but shares the core structure.
1H-1,2,3-triazole-5-carboxylic acid: Lacks the pyridine ring but contains the triazole and carboxylic acid groups.
4-(pyridin-4-yl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a different triazole isomer but has similar functional groups.
Uniqueness
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the combination of the pyridine and 1,2,3-triazole rings with a carboxylic acid group. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
5-pyridin-4-yl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUJYCUEGMQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)



![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)
![1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B1470154.png)


